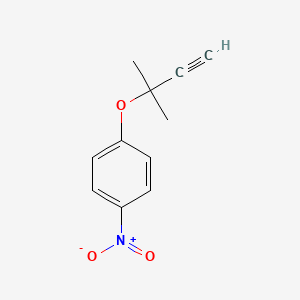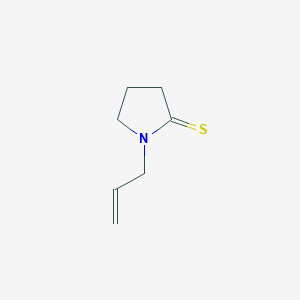![molecular formula C16H17NO3 B14739859 (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine CAS No. 5471-44-3](/img/structure/B14739859.png)
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of two methoxyphenyl groups attached to an ethylidene hydroxylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or sulfonated products.
Applications De Recherche Scientifique
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine: Similar structure but with methoxy groups in the para position.
N-[1,2-bis(3,4-dimethoxyphenyl)ethylidene]hydroxylamine: Contains additional methoxy groups on the aromatic rings.
N-[1,2-bis(3-methylphenyl)ethylidene]hydroxylamine: Methyl groups instead of methoxy groups.
Uniqueness
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
5471-44-3 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-3-5-12(9-14)10-16(17-18)13-6-4-8-15(11-13)20-2/h3-9,11,18H,10H2,1-2H3/b17-16- |
Clé InChI |
GINLADCUPXZLCY-MSUUIHNZSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C/C(=N/O)/C2=CC(=CC=C2)OC |
SMILES canonique |
COC1=CC=CC(=C1)CC(=NO)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
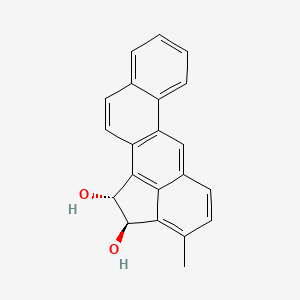
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
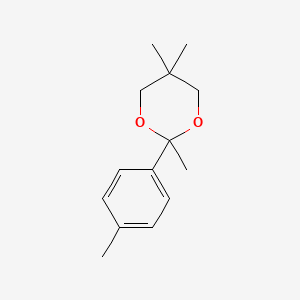
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
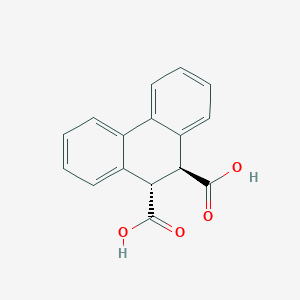
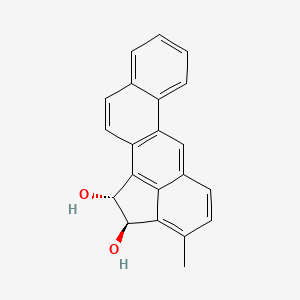
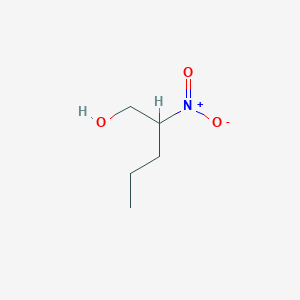
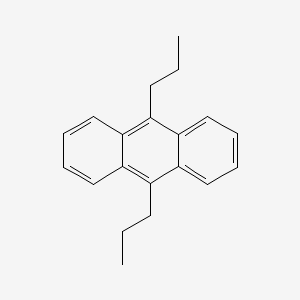
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)


